二十二碳六烯酸乙酯

描述

Synthesis Analysis

Ethyl docosahexaenoate is synthesized through the ethyl esterification of DHA using ethanol in the presence of Candida antarctica lipase, a method that enables high efficiency and purity in an organic solvent-free system. This process achieves up to 96% esterification through a two-step reaction involving dehydration and further reaction with ethanol. The immobilized lipase used in this synthesis can be reused for at least 50 cycles, offering an environmentally friendly and cost-effective production method (Shimada et al., 2001).

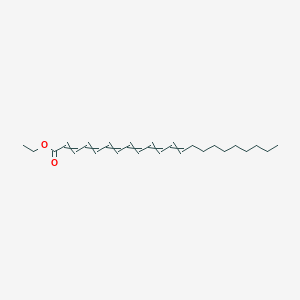

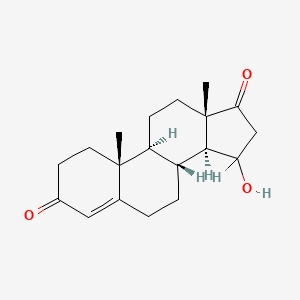

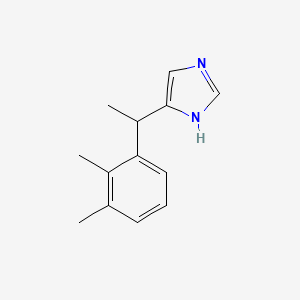

Molecular Structure Analysis

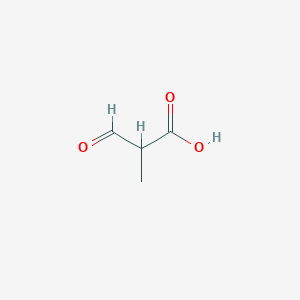

The molecular structure of Ethyl DHA has been extensively studied, revealing insights into its electronic structure and conformation. Photoelectron spectroscopy and molecular orbital calculations indicate that Ethyl DHA's six CC double bonds are not adjacent but separated by methylene groups, contributing to a unique structure that influences its chemical and physical properties. The occupied π orbitals of these double bonds are delocalized, which is significant for understanding its reactivity and interactions (Kubota & Kobayashi, 1997).

Chemical Reactions and Properties

Ethyl DHA undergoes various chemical reactions, including lipoxygenation, where it serves as a substrate to produce hydroxydocosahexaenoic acids in biological systems. This process is significant for understanding its role in physiological processes and potential therapeutic applications. The compound's ability to reduce arachidonic acid liberation and accumulation in ischemic conditions highlights its protective effects against brain ischemic damage (Cao et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl DHA, such as its solubility, melting point, and stability, are influenced by its molecular structure. Its ester form improves stability and solubility in various solvents compared to DHA, making it more suitable for incorporation into different formulations and delivery systems. The degradation behavior of Ethyl DHA under γ-ray irradiation has been studied, with findings indicating that antioxidants can suppress degradation, suggesting the importance of stabilizing agents in preserving its integrity (Murata et al., 2004).

Chemical Properties Analysis

Ethyl DHA's chemical properties, such as its reactivity and interaction with biological molecules, are central to its biological effects. Its role in inhibiting prostaglandin biosynthesis without affecting leukotriene pathways suggests potential anti-inflammatory benefits. Furthermore, its interaction with enzymes and influence on cellular lipid composition underscore its importance in nutritional and therapeutic contexts (Corey et al., 1983).

科学研究应用

生物技术生产:二十二碳六烯酸乙酯可以通过使用固定化南极假丝酵母脂肪酶进行乙酯化反应来有效生产,从而达到较高的酯化水平。该工艺由于其有益的生理活性而在制药应用中具有重要意义 (岛田等人,2001)。

过氧化物酶体疾病的治疗用途:在患有过氧化物酶体生物发生障碍的患者中,二十二碳六烯酸乙酯治疗已显示出对视功能的潜在益处,表明其在管理这些疾病中的重要性 (Noguer & Martínez,2010)。

高甘油三酯血症治疗:作为二十碳五烯酸 (EPA) 的高纯度乙酯,Icosapent 乙酯(含有 EPA 但不含 DHA)对降低患有严重高甘油三酯血症的成人的甘油三酯水平有效,证明了类似脂肪酸乙酯的治疗潜力 (Kim & McCormack,2014)。

神经保护作用:在产前大鼠中给予二十二碳六烯酸乙酯已被证明对大脑中的氧化应激具有保护作用,表明其在神经保护和大脑健康中的潜在作用 (Glozman、Green 和 Yavin,1998)。

制药生产:在超声波填充床生物反应器中使用脂肪酶催化的酯交换反应连续生产二十二碳六烯酸等ω-3 脂肪酸的乙酯,展示了一种制药成分生产的创新方法 (Kuo 等人,2022)。

认知改善:饮食摄入二十二碳六烯酸乙酯已显示出改善小鼠的迷宫学习能力,表明其在增强认知功能和大脑健康方面的潜力 (Lim & Suzuki,2000)。

胎儿大鼠的恢复:在缺乏 n-3 脂肪酸的胎儿大鼠中进行乙基二十二碳六烯酸的羊膜腔内给药可有效恢复二十二碳六烯酸水平,突出了其在解决必需脂肪酸缺乏症方面的潜力 (Green、Kamensky 和 Yavin,1997)。

抗氧化特性:已发现二十二碳六烯酸乙酯通过激活前列腺素和一氧化氮通路来减少大脑中的脂质过氧化,表明其在减少氧化应激中的作用 (Green、Glozman 和 Yavin,2001)。

未来方向

Docosahexaenoic acid (DHA), from which Ethyl docosahexaenoate is derived, has significant health benefits . DHA has been found to improve metabolic disorders associated with obesity and has anti-inflammatory, anti-obesity, and anti-adipogenesis effects . Therefore, future research may focus on the development of DHA delivery systems to overcome the instability of DHA in gastrointestinal digestion, improve the bioavailability of DHA, and better play the role of its functionality .

属性

IUPAC Name |

ethyl docosa-2,4,6,8,10,12-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276426 | |

| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl docosahexaenate | |

CAS RN |

1020718-25-5 | |

| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)